molecular formula C9H14N2O2S B7814050 1-[4-(Isopropylsulfonyl)phenyl]hydrazine

1-[4-(Isopropylsulfonyl)phenyl]hydrazine

Cat. No. B7814050
M. Wt: 214.29 g/mol
InChI Key: WITYOZYJYOLXAU-UHFFFAOYSA-N
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Patent
US07186743B2

Procedure details

The product of step 1 (640 mg, 3.15 mmol) was dissolved in absolute ethanol (12 mL), the system was flushed with N2 and hydrazine (404 mg, 12.6 mmol) was added and the reaction refluxed overnight. HPLC showed 78% product and 21% starting material. To drive the reaction to completion 2 equivalents of additional hydrazine was added and reaction was refluxed for additional 5 hours, at this time HPLC indicated 95% product. The reaction mixture was concentrated and the residue was stirred with water. A white solid, 390 mg (58%) was isolated. HPLC indicated 86% product and 14% starting material. The aqueous phase was extracted with ethyl acetate (3×50 mL). The organic phase was dried over MgSO4, and concentrated to yield 258 mg (38%) of 1-[4-(isopropylsulfonyl)phenyl]hydrazine with 99% purity. MH+=215. The 390 mg was re-dissolved in 10 mL ethanol and treated once more with additional hydrazine to obtain additional product with the desired purity.
Name
product
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C(NC1C=CC2CCC3C(C(N)=O)=[N:15][N:16]([C:18]4[CH:23]=[CH:22][C:21]([S:24]([CH:27]([CH3:29])[CH3:28])(=[O:26])=[O:25])=[CH:20][CH:19]=4)C=3C=2C=1)=O.N#N.NN>C(O)C>[CH:27]([S:24]([C:21]1[CH:22]=[CH:23][C:18]([NH:16][NH2:15])=[CH:19][CH:20]=1)(=[O:26])=[O:25])([CH3:29])[CH3:28]

Inputs

Step One
Name
product
Quantity
640 mg
Type
reactant
Smiles
ClC1=C(C(=O)NC2=CC3=C(CCC=4C(=NN(C34)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C(=O)N)C=C2)C=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
404 mg
Type
reactant
Smiles
NN
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for additional 5 hours, at this time HPLC
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
A white solid, 390 mg (58%) was isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.